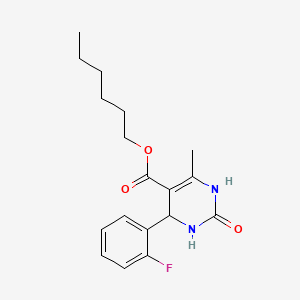![molecular formula C17H27Cl2NO2 B10796617 1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796617.png)
1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV396794 is a compound identified through high-throughput screening for its potential antiparasitic activity. It has shown efficacy against various parasitic infections, including those caused by Babesia and Theileria species . This compound is part of the Malaria Box collection, which consists of 400 diverse compounds with antimalarial activity .
Preparation Methods
The synthesis of MMV396794 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for commercial purchase and has been used in various research studies .
Chemical Reactions Analysis
MMV396794 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: MMV396794 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MMV396794 has been extensively studied for its antiparasitic properties. It has shown significant activity against Babesia microti and Theileria equi, making it a promising candidate for the development of new antiparasitic drugs . Additionally, it has been evaluated for its potential use in treating other parasitic infections, including those caused by Brugia malayi . The compound’s ability to selectively inhibit parasite enzymes without affecting human counterparts makes it a valuable tool in parasitic disease research .
Mechanism of Action
The mechanism of action of MMV396794 involves the inhibition of specific enzymes essential for the survival of parasites. It targets enzymes involved in critical metabolic pathways, leading to the disruption of parasite growth and replication. The compound’s structural similarity to other known inhibitors suggests that it may act through similar molecular targets and pathways .
Comparison with Similar Compounds
MMV396794 is compared with other compounds in the Malaria Box collection, such as MMV665875 and MMV396693. These compounds share similar antiparasitic activities but differ in their specific targets and efficacy profiles . MMV396794 is unique in its ability to rapidly kill adult worms within a short incubation period, distinguishing it from other compounds like MMV665941 and MMV666022 .
Similar Compounds
- MMV665875
- MMV396693
- MMV665941
- MMV666022
These compounds have been studied for their antiparasitic activities and have shown varying degrees of efficacy against different parasitic species .
Properties
Molecular Formula |
C17H27Cl2NO2 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H27Cl2NO2/c1-16(2,3)11-17(4,5)20-9-13(21)10-22-15-7-6-12(18)8-14(15)19/h6-8,13,20-21H,9-11H2,1-5H3 |
InChI Key |
LGSFGFSFIHSWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC(COC1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B10796546.png)
![2-Imino-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10796547.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B10796578.png)
![[(1-Amino-2-naphthalen-1-ylethylidene)amino] 3,4,5-trimethoxybenzoate](/img/structure/B10796583.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10796611.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol](/img/structure/B10796612.png)
![2-({4-[Benzyl(ethyl)amino]piperidin-1-yl}methyl)-4-bromophenol](/img/structure/B10796633.png)
![2-[(4-Ethylphenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B10796634.png)
![4-Ethyl-1,2,3,4,5,6,7,8-octahydro-cyclopenta[b]quinolin-9-ylideneamine](/img/structure/B10796639.png)
